molecular formula C10H21NO B6354594 1-Cyclohexylamino-2-butanol CAS No. 68058-00-4

1-Cyclohexylamino-2-butanol

Cat. No. B6354594
Key on ui cas rn: 68058-00-4
M. Wt: 171.28 g/mol
InChI Key: CVHZCKZWBGOIFJ-UHFFFAOYSA-N
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Patent
US06143763

Procedure details

To methanol (200 ml) are added 1,2-epoxybutane (72.2 g) and cyclohexylamine (99.2 g), and the mixture is refluxed for 6 hours. The mixture is concentrated under reduced pressure to remove the solvent to give N-(2-hydroxybutyl)-N-cyclohexylamine (105 g) as a colorless oil.
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
99.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH2:4][CH3:5])[CH2:2]1.[CH:6]1([NH2:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>CO>[OH:1][CH:3]([CH2:4][CH3:5])[CH2:2][NH:12][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
72.2 g
Type
reactant
Smiles
O1CC1CC
Name
Quantity
99.2 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
OC(CNC1CCCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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